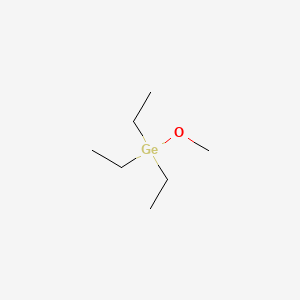
2-(Dimethylamino)-6-methylpyridine-4-carboxylic acid
概要
説明
2-(Dimethylamino)-6-methylpyridine-4-carboxylic acid, also known as DMAC, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DMAC is a heterocyclic compound that contains a pyridine ring and a carboxylic acid functional group. This compound is widely used in various fields, including pharmaceuticals, organic synthesis, and material science.
作用機序
2-(Dimethylamino)-6-methylpyridine-4-carboxylic acid has been shown to exhibit various biochemical and physiological effects. In the field of pharmacology, 2-(Dimethylamino)-6-methylpyridine-4-carboxylic acid acts as an inhibitor of the enzyme dihydrofolate reductase, which is involved in the synthesis of DNA. 2-(Dimethylamino)-6-methylpyridine-4-carboxylic acid has also been shown to inhibit the activity of the enzyme thymidylate synthase, which is involved in the synthesis of thymidine, a nucleotide that is essential for DNA synthesis.
Biochemical and Physiological Effects:
2-(Dimethylamino)-6-methylpyridine-4-carboxylic acid has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that 2-(Dimethylamino)-6-methylpyridine-4-carboxylic acid exhibits cytotoxic effects on cancer cells, making it a potential candidate for the development of anti-cancer drugs. 2-(Dimethylamino)-6-methylpyridine-4-carboxylic acid has also been shown to exhibit anti-inflammatory and anti-viral effects.
実験室実験の利点と制限
2-(Dimethylamino)-6-methylpyridine-4-carboxylic acid has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. Additionally, 2-(Dimethylamino)-6-methylpyridine-4-carboxylic acid is readily available and relatively inexpensive. However, 2-(Dimethylamino)-6-methylpyridine-4-carboxylic acid has some limitations, including its toxicity and potential environmental hazards.
将来の方向性
There are several future directions for research involving 2-(Dimethylamino)-6-methylpyridine-4-carboxylic acid. One potential area of research is the development of new anti-cancer drugs that utilize 2-(Dimethylamino)-6-methylpyridine-4-carboxylic acid as an intermediate. Additionally, 2-(Dimethylamino)-6-methylpyridine-4-carboxylic acid could be used as a ligand in the synthesis of metal complexes that have potential applications in catalysis, sensing, and imaging. Further research is also needed to investigate the potential environmental hazards associated with the use of 2-(Dimethylamino)-6-methylpyridine-4-carboxylic acid.
科学的研究の応用
2-(Dimethylamino)-6-methylpyridine-4-carboxylic acid has been extensively studied for its potential applications in various fields of scientific research. In pharmaceuticals, 2-(Dimethylamino)-6-methylpyridine-4-carboxylic acid is used as an intermediate in the synthesis of various drugs, including anti-cancer, anti-inflammatory, and anti-viral drugs. 2-(Dimethylamino)-6-methylpyridine-4-carboxylic acid is also used as a ligand in the synthesis of metal complexes that have potential applications in catalysis, sensing, and imaging.
特性
IUPAC Name |
2-(dimethylamino)-6-methylpyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-6-4-7(9(12)13)5-8(10-6)11(2)3/h4-5H,1-3H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNICZRGXAXLQTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=N1)N(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20591607 | |
| Record name | 2-(Dimethylamino)-6-methylpyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20591607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Dimethylamino)-6-methylpyridine-4-carboxylic acid | |
CAS RN |
226917-15-3 | |
| Record name | 2-(Dimethylamino)-6-methylpyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20591607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-Butyl [2-amino-2-(2-cyanophenyl)ethyl]carbamate](/img/structure/B1627697.png)
![tert-Butyl [2-amino-2-(2,4-difluorophenyl)ethyl]carbamate](/img/structure/B1627698.png)
![N-Methyl-1-[1-(3-methylphenyl)-1H-pyrazol-4-yl]methanamine hydrochloride](/img/structure/B1627701.png)








![5-Methyl-3-(prop-2-en-1-yl)-2-sulfanylidene-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B1627717.png)
![N-[(3-methylphenyl)methyl]cyclopropanamine](/img/structure/B1627718.png)